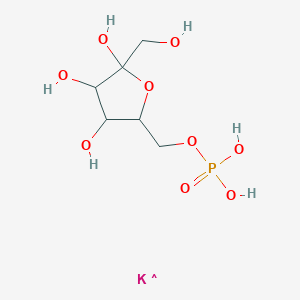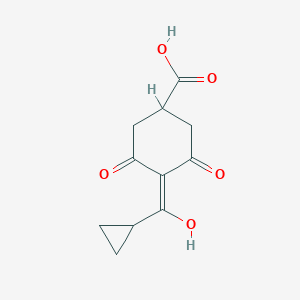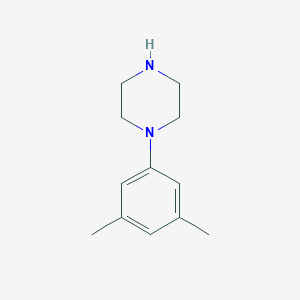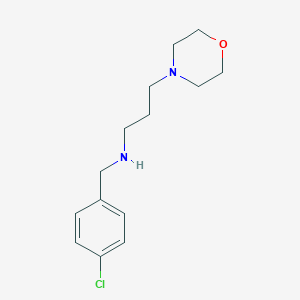
(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
Overview
Description
(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- A study by Ji et al. (2018) synthesized a compound related to (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, which exhibited significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
- Another study by Lu et al. (2017) reported on a similar compound, demonstrating effective inhibition of cancer cell proliferation (Lu et al., 2017).
Antimicrobial Activities
- Bektaş et al. (2007) explored the synthesis of novel triazole derivatives using morpholine, finding some of these compounds to have good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- The study by AlKaissi et al. (2015) synthesized a new series of morpholine derivatives with promising antibacterial and antifungal activities (AlKaissi et al., 2015).
Gastroprokinetic Activity
- Research by Kalo et al. (1995) identified derivatives of morpholine with potent gastroprokinetic activity, highlighting the importance of the amide bond and the location of the morpholine ring for this activity (Kalo et al., 1995).
Other Biological Activities
- A study by Audouze et al. (2004) synthesized a series of morpholine derivatives showing selectivity for the dopamine D4 receptor, potentially useful in developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17/h2-5,16H,1,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZMROFZJOZQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388140 | |
| Record name | N-[(4-Chlorophenyl)methyl]-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107921-37-9 | |
| Record name | N-[(4-Chlorophenyl)methyl]-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


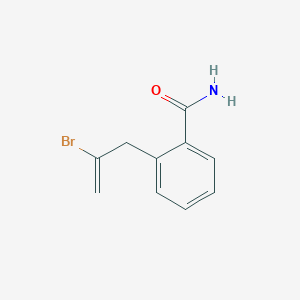
![1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B12941.png)


![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)




